molecular formula C12H9N3O B1677136 Milrinone CAS No. 78415-72-2

Milrinone

货号 B1677136
CAS 编号: 78415-72-2
分子量: 211.22 g/mol
InChI 键: PZRHRDRVRGEVNW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Milrinone, sold under the brand name Primacor, is a pulmonary vasodilator used in patients who have heart failure . It is a phosphodiesterase 3 inhibitor that works to increase the heart’s contractility and decrease pulmonary vascular resistance . Milrinone also works to vasodilate which helps alleviate increased pressures (afterload) on the heart, thus improving its pumping action .


Synthesis Analysis

For industrial purposes, milrinone is synthesized by condensation of cyanoacetamide with 4-dimethylamino .


Molecular Structure Analysis

The newly synthesized compounds’ structure were determined using a variety of techniques, including 1 H NMR, 13 C NMR, mass spectrum, infrared spectroscopy, and elemental analysis .


Chemical Reactions Analysis

Milrinone is effective in the treatment of chronic congestive heart failure, but its safety and efficacy in patients with acute heart failure (AHF) after acute myocardial infarction (AMI) have not been systematically evaluated . Treatment with milrinone may be safe and effective for patients with AHF after AMI .


Physical And Chemical Properties Analysis

A physicochemical property analysis revealed that the synthesized molecular solid exhibits higher solubility than the parent form .

科学研究应用

1. 慢性心力衰竭患者的死亡率影响

米力农(Milrinone)是一种磷酸二酯酶抑制剂,对患有严重慢性心力衰竭的患者进行了研究。不幸的是,它与死亡率和心血管死亡率增加相关,尤其是在症状严重的患者中。这一发现对于了解心力衰竭患者长期治疗所带来的风险至关重要(Packer et al., 1991)

2. 在心脏手术中的作用

米力农已被用于心脏手术中,以帮助患者从体外循环中脱离,尤其是对于已有左心室功能障碍的患者。它显示出持续改善心脏功能,从而减少了对β-激动剂治疗的需求(Lobato et al., 1998)

3. 在心脏手术中的药代动力学

研究了静脉注射米力农在接受心脏手术的患者中的药代动力学。了解药代动力学对于有效地应用于治疗手术后心室功能障碍至关重要(Bailey et al., 1994)

4. 充血性心力衰竭的静脉输注

一项研究评估了持续静脉输注米力农在患有严重充血性心力衰竭的患者中的临床有效性和安全性。该研究突出了剂量依赖性反应,并强调了其在管理严重心力衰竭病情中的潜力(Anderson et al., 1987)

5. 中性水中的动力学

对米力农在中性水中的超快过程进行的研究为了解其与水的相互作用提供了见解,这对于了解其在生理条件下的稳定性和相关现象至关重要。这项研究对于理解药物在生理条件下的行为具有重要意义(Gil & Douhal, 2006)

6. 在严重充血性心力衰竭中的应用

米力农的疗效也在患有严重充血性心力衰竭的患者中进行了研究。研究重点放在其正性肌力作用和其在长期治疗充血性心力衰竭中的潜力上(Baim et al., 1983)

7. 电生理效应

对米力农在犬帕金耶纤维中的电生理效应进行了探讨。这项研究对于了解其对心脏组织中传导、反射和自律性的影响至关重要,这可以为其在心律失常中的使用提供信息(Davidenko & Antzelevitch, 1984)

8. 生化机制

对米力农正性肌力作用的生化机制的研究为我们理解其在细胞水平的作用提供了宝贵信息,特别是其对磷酸二酯酶抑制和环磷酸腺苷积累的影响(Earl et al., 1986)

未来方向

There is an urgent clinical need for agents that improve cardiac performance with a favorable safety profile . These current novel approaches to improving cardiac function provide the hope that such agents may soon be available . In the future, patients with advanced heart failure (HF) may no longer need chronic indwelling catheters to receive intravenous (IV) inotropic therapy .

属性

IUPAC Name

6-methyl-2-oxo-5-pyridin-4-yl-1H-pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O/c1-8-11(9-2-4-14-5-3-9)6-10(7-13)12(16)15-8/h2-6H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZRHRDRVRGEVNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=O)N1)C#N)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5023324
Record name Milrinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5023324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Milrinone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014380
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

<1 mg/mL, 2.09e-01 g/L
Record name Milrinone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00235
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Milrinone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014380
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Heart failure is a condition characterized by the heart's inability to provide adequate perfusion to the peripheral tissues, resulting in systemic symptoms including pulmonary, gastrointestinal, renal, and cerebral dysfunction. Although the biochemical and physiological processes underlying heart failure complex and variable, one such physiological response regulated by the sympathetic nervous system involves the eventual downregulation of cardiac β-receptors, decreased catecholamine sensitivity, and a corresponding decrease in adenylyl-cyclase-mediated signalling pathways. Increased intracellular cAMP, mainly acting through protein kinase A, increases sarcolemmal calcium release through L-type calcium channels as well as calcium re-uptake mediated by phospholamban and troponin I; these actions correspond to positive inotropic and lusitropic effects, respectively. Milrinone is a partial competitive inhibitor of phosphodiesterase III (PDE-III), with a measured IC50 value of between 0.66 and 1.3 μM. As a PDE-III inhibitor, milrinone results in an increase in intracellular cAMP, responsible for its pharmacological effects, including positive inotropy, positive lusitropy, and vasodilation. As milrinone affects cAMP levels through PDE-III and not through β-adrenergic receptors, it is effective in patients who have downregulated or otherwise desensitized β-adrenergic receptors and can be administered together with β-agonists/antagonists.
Record name Milrinone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00235
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Milrinone

CAS RN

78415-72-2
Record name Milrinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78415-72-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Milrinone [USAN:USP:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078415722
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Milrinone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00235
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name milrinone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760072
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Milrinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5023324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Milrinone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.071.709
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MILRINONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JU9YAX04C7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Milrinone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014380
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

>300 °C, > 300 °C
Record name Milrinone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00235
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Milrinone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014380
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

The process according to claim 1 where 4-pyridinylmethyl methyl ketone and ethoxymethylenemalononitrile are refluxed in ethanol to produce 1,2-dihydro-6-methyl-2-oxo-5-(4-pyridinyl)nicotinonitrile.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

In another of its aspects the invention resides in the process which comprises reacting 2-(lower-alkoxy)-1-(pyridinyl)ethenyl lower-alkyl ketone of formula II with cyanoacetamide or malonamide in the presence of a condensing agent and neutralizing the reaction mixture to produce 1,2-dihydro-6-R-2-oxo-5-PY-nicotinonitrile or 1,2-dihydro-6-R-2-oxo-5-PY-nicotinamide of formula III, where R, R', PY and Q have the meanings given for formula III. In preferred embodiments 2-ethoxy(or methoxy)-1-(4- or 3-pyridinyl)ethenyl methyl(or ethyl) ketone is reacted with cyanoacetamide or malonamide in the presence of an alkali lower-alkoxide, preferably sodium methoxide, and then the reaction mixture is neutralized to produce 1,2-dihydro-6-methyl(or ethyl)-2-oxo-5-[4(or 3)-pyridinyl]nicotinonitrile or 1,2-dihydro-6-methyl(or ethyl)-2-oxo-5-[4(or 3)-pyridinyl]nicotinamide, respectively. In a particularly preferred embodiment 2-ethoxy-1-(4-pyridinyl)ethenyl methyl ketone is reacted with cyanoacetamide in the presence of sodium methoxide and the reaction mixture is neutralized to produce 1,2-dihydro-6-methyl-2-oxo-5-(4 -pyridinyl)nicotinonitrile.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

Another aspect of the invention resides in the second step of the above process, that is, the reaction of said ketone of formula II with malononitrile in a lower-alkanol to produce 1,2-dihydro-6-R-2-oxo-5-PY-nicotinonitrile of formula III. In a preferred embodiment of this aspect, 2-ethoxy(or methoxy)-1-(4- or 3-pyridinyl)ethenyl methyl(or ethyl) ketone is reacted with malononitrile in ethanol to produce 1,2-dihydro-6-methyl(or ethyl)-5-[4(or 3)-pyridinyl]nicotinonitrile. In a particularly preferred embodiment, 2-ethoxy-1-(4-pyridinyl)ethenyl methyl ketone is refluxed with malononitrile in ethanol to produce 1,2-dihydro-6-methyl-2-oxo-5-(4-pyridinyl)nicotinonitrile.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

The process according to claim 4 where 2-ethoxy-1-(4-pyridinyl)ethenyl methyl ketone is reacted with cyanoacetamide in the presence of at least a molar equivalent quantity of sodium hydroxide per mole of cyanoacetamide in methanol and the reaction mixture is neutralized to produce 1,2-dihydro-6-methyl-2-oxo-5-(4-pyridinyl)nicotinonitrile.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Milrinone
Reactant of Route 2
Milrinone
Reactant of Route 3
Reactant of Route 3
Milrinone
Reactant of Route 4
Reactant of Route 4
Milrinone
Reactant of Route 5
Reactant of Route 5
Milrinone
Reactant of Route 6
Reactant of Route 6
Milrinone

Citations

For This Compound
43,400
Citations
RA Young, A Ward - Drugs, 1988 - Springer
… In studies comparing captopril with milrinone it was observed that milrinone increases … which was not observed with milrinone, whereas milrinone produced greater improvement in …
Number of citations: 113 link.springer.com
WS Colucci - American Heart Journal, 1991 - Elsevier
The myocardial effects of milrinone are mediated through inhibition of myocardial phosphodiesterase III. This inhibition results in accumulation of cyclic adenosine monophosphate and …
Number of citations: 88 www.sciencedirect.com
JB Shipley, D Tolman, A Hastillo, ML Hess - The American journal of the …, 1996 - Elsevier
… In several clinical trials, it was shown that milrinone not only produces … Milrinone is a water soluble compound that may be administered either orally or intravenously. When milrinone is …
Number of citations: 144 www.sciencedirect.com
M Packer, JR Carver, RJ Rodeheffer… - … England Journal of …, 1991 - Mass Medical Soc
… with milrinone, we conducted the Prospective Randomized Milrinone Survival Evaluation (PROMISE). The primary objective of this trial was to determine the effect of milrinone on the …
Number of citations: 642 www.nejm.org
, … Trial of Intravenous Milrinone for Exacerbations of … - Jama, 2002 - jamanetwork.com
… did not differ significantly between patients given milrinone (6 days) compared with placebo … frequently in patients who received milrinone. The milrinone and placebo groups did not …
Number of citations: 344 jamanetwork.com
R DiBianco, R Shabetai, W Kostuk… - … England Journal of …, 1989 - Mass Medical Soc
… We conclude that milrinone significantly … , milrinone or the combination of milrinone and digoxin offered no advantage over digoxin alone. Furthermore, our data suggest that milrinone …
Number of citations: 653 www.nejm.org
R Mathew, P Di Santo, RG Jung… - … England Journal of …, 2021 - Mass Medical Soc
… with cardiogenic shock to receive milrinone or dobutamine in a … Preference is often given to using milrinone in patients with … efficacy and safety of milrinone and dobutamine in patients …
Number of citations: 138 www.nejm.org
JH Levy, JM Bailey, GM Deeb - The Annals of thoracic surgery, 2002 - Elsevier
… including milrinone … 1 , milrinone increases stroke volume index and left ventricular velocity of circumferential fiber shortening after weaning from cardiopulmonary bypass. Milrinone has …
Number of citations: 112 www.sciencedirect.com
…, European Milrinone Multicenter Trial Group - Journal of cardiothoracic …, 2001 - Elsevier
Objective: To compare the hemodynamic effects, efficacy, and safety of intravenous milrinone (M), 50 μg/kg during 10 minutes followed by 0.5 μg/kg/min, with intravenous dobutamine (D…
Number of citations: 193 www.sciencedirect.com
DS Baim, WS Colucci, ES Monrad, HS Smith… - Journal of the American …, 1986 - Elsevier
… function and absence of clinical improvement after 1 month of milrinone therapy. … milrinone doses during long-term follow-up than did those who died suddenly. Thus, although milrinone …
Number of citations: 284 www.sciencedirect.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。